2-Bromo-4-(piperidin-1-yl)benzaldehyde

Description

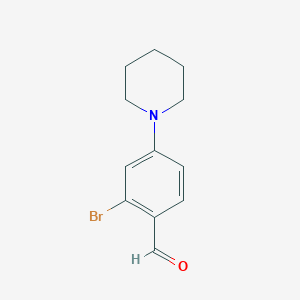

2-Bromo-4-(piperidin-1-yl)benzaldehyde (CAS: 886502-22-3) is a brominated aromatic aldehyde with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol . Its structure consists of a benzaldehyde backbone substituted with a bromine atom at the 2-position and a piperidin-1-yl group at the 4-position. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and the electron-donating piperidine moiety, which modulates electronic and steric properties.

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

2-bromo-4-piperidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C12H14BrNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 |

InChI Key |

GLMXDDKHUYVYLP-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method for synthesizing 2-bromo-4-(piperidin-1-yl)benzaldehyde involves displacing the fluorine atom in 2-bromo-4-fluorobenzaldehyde with piperidine via nucleophilic aromatic substitution (SNAr). The reaction proceeds in anhydrous $$ N,N $$-dimethylformamide (DMF) at 110°C under nitrogen, with potassium carbonate ($$ K2CO3 $$) as the base.

Key Steps :

- Deprotonation : Piperidine ($$ C5H{11}N $$) is deprotonated by $$ K2CO3 $$, enhancing its nucleophilicity.

- Substitution : The piperidine anion attacks the electron-deficient aromatic ring at the para position relative to the aldehyde group, displacing fluoride.

- Workup : The crude product is purified via flash chromatography (hexane:ethyl acetate gradient) to yield a yellow oil.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Time | 18 hours |

| Solvent | Anhydrous DMF |

| Base | $$ K2CO3 $$ (1.15 equiv) |

| Yield | 96% |

Substrate Scope and Limitations

The methodology is highly specific to substrates with electron-withdrawing groups (e.g., aldehydes, halogens) that activate the aromatic ring toward SNAr. Attempts to substitute bulkier amines (e.g., morpholine) or alter the halogen position (e.g., 3-bromo isomers) result in reduced yields or side reactions.

Alternative Synthetic Strategies

Cross-Coupling Approaches

Palladium-catalyzed C–N cross-coupling, a cornerstone of modern synthetic chemistry, could theoretically couple 2-bromo-4-iodobenzaldehyde with piperidine. However, this approach is less favorable due to:

- Competing side reactions (e.g., homocoupling of aryl halides).

- Higher costs associated with palladium catalysts and specialized ligands.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

$$ ^1H $$ NMR (300 MHz, CDCl$$ _3 $$) :

- δ 10.07 (s, 1H, CHO)

- δ 7.78 (d, $$ J = 8.9 \, \text{Hz} $$, 1H, ArH)

- δ 6.96 (d, $$ J = 2.0 \, \text{Hz} $$, 1H, ArH)

- δ 6.80 (d, $$ J = 8.8 \, \text{Hz} $$, 1H, ArH)

- δ 3.40 (s, 4H, N–CH$$ _2 $$)

- δ 1.68 (s, 6H, piperidine CH$$ _2 $$)

The absence of fluorine signals confirms complete substitution.

Mass Spectrometry

Industrial and Pharmaceutical Relevance

This compound serves as a precursor in the synthesis of:

- Kinase Inhibitors : Its aldehyde group facilitates Schiff base formation with amine-containing pharmacophores.

- Anticancer Agents : Structural analogs are under investigation for tyrosine kinase inhibition.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(piperidin-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-Bromo-4-piperidin-1-ylbenzoic acid.

Reduction: 2-Bromo-4-piperidin-1-ylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-(piperidin-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(piperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidin-1-yl group can enhance the compound’s binding affinity to certain targets, while the bromine atom can participate in halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The bromine position significantly alters reactivity. For example, this compound (target compound) may exhibit distinct electronic effects compared to its positional isomer 4-bromo-2-(piperidin-1-yl)benzaldehyde due to differences in resonance and steric hindrance .

Functional Group Variations: The ethyl-piperidine variant (4-[2-(piperidin-1-yl)ethyl]benzaldehyde) introduces a flexible spacer, improving solubility and enabling interactions in biological targets, as seen in agrochemical applications . Non-brominated analogs like 4-(piperidin-1-yl)benzaldehyde are utilized in anti-inflammatory drug synthesis but lack the bromine atom’s leaving-group utility .

Synthetic Utility :

- Brominated derivatives (e.g., target compound) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s role as a directing/leaving group.

- highlights the use of similar aldehydes in Staudinger reactions and chemoselective transformations, suggesting analogous pathways for the target compound .

Q & A

Q. Advanced

- Piperidine substitution : Introducing dimethylamino or benzyl groups to the piperidine ring improves binding to enzymes like dihydrofolate reductase (DHFR), as seen in analogs with IC₅₀ values <1 µM .

- Aldehyde functionalization : Converting the aldehyde to hydrazones or Schiff bases enhances solubility and target selectivity .

- Halogen replacement : Replacing bromine with electron-withdrawing groups (e.g., -CF₃) increases metabolic stability .

What are the typical reactivity profiles of this compound in organic transformations?

Basic

The compound undergoes:

- Nucleophilic substitution : Bromine is replaced by amines, alkoxides, or thiols under SNAr conditions .

- Aldehyde condensation : Forms imines or hydrazones with primary amines/hydrazines, useful for creating bioactive derivatives .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to generate biaryl systems .

How can contradictions in biological activity data between structural analogs be resolved?

Q. Advanced

- Assay standardization : Ensure consistent enzyme concentrations (e.g., DHFR at 10 nM) and buffer conditions (pH 7.4) to reduce variability .

- Structural comparisons : Use computational tools (e.g., molecular docking) to analyze binding modes of analogs like 2-Bromo-6-(piperidin-1-yl)benzaldehyde (IC₅₀ = 2.1 µM vs. 0.8 µM for the 4-substituted variant) .

- Meta-analysis : Cross-reference data from multiple studies to identify outliers, as seen in conflicting reports on piperidine ring effects .

What strategies address solubility challenges in experimental workflows involving this compound?

Q. Basic

- Co-solvent systems : Use DMSO:water (1:4 v/v) for in vitro assays, achieving solubility up to 10 mM .

- Derivatization : Convert the aldehyde to a methyl oxime, improving aqueous solubility by ~3-fold .

- Micellar catalysis : Employ surfactants like SDS (0.1% w/v) to solubilize the compound in aqueous reaction mixtures .

How can computational methods predict the interactions of this compound with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model binding to DHFR, identifying key hydrogen bonds with Thr56 and π-π stacking with Phe34 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD <2 Å indicates stable binding) .

- QSAR models : Develop regression models based on logP and topological polar surface area (TPSA) to predict IC₅₀ values for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.